molecular formula C12H18O B8807350 9,10-Epoxy-1,5-cyclododecadiene

9,10-Epoxy-1,5-cyclododecadiene

Cat. No.: B8807350
M. Wt: 178.27 g/mol
InChI Key: OWUVDWLTQIPNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Epoxy-1,5-cyclododecadiene is an organic compound with the molecular formula C12H18O. It is a cyclic compound characterized by a unique bicyclic structure that includes an oxygen atom. This compound is notable for its specific stereochemistry and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Epoxy-1,5-cyclododecadiene can be synthesized through a series of chemical reactions starting from appropriate precursor compounds. The synthesis typically involves cyclization reactions, dehydration, and deprotonation steps .

Industrial Production Methods: In industrial settings, the compound is produced by employing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 9,10-Epoxy-1,5-cyclododecadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic structures .

Scientific Research Applications

9,10-Epoxy-1,5-cyclododecadiene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 9,10-Epoxy-1,5-cyclododecadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and industrial processes. Detailed studies on its mechanism of action are ongoing to elucidate its full range of effects .

Comparison with Similar Compounds

  • 9,10-Epoxy-1,5-cyclododecadiene
  • 13-Azacyclotridodeca-4,8-diene
  • Cyclododecanone
  • Cyclododecane

Comparison: Compared to these similar compounds, this compound stands out due to its unique bicyclic structure incorporating an oxygen atom.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

13-oxabicyclo[10.1.0]trideca-4,8-diene

InChI

InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2

InChI Key

OWUVDWLTQIPNLN-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC2C(O2)CCC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Also, in the process of the present invention, the total molar amount of hydrogen peroxide fed during the entire monooxidation procedure in the oxidation apparatus is preferably controlled to 0.04 to 0.55 times, more preferably 0.10 to 0.55 times, still more preferably 0.10 to 0.30 times the molar amount of 1,5,9-cyclododecatriene fed into the first reactor, to produce the target 1,2-epoxy-5,9-cyclododecadiene at a high selectivity thereto.
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